molecular formula C18H20BrClN4OS2 B2939468 N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride CAS No. 1217071-15-2

N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride

Cat. No. B2939468
CAS RN: 1217071-15-2
M. Wt: 487.86
InChI Key: IRCMEKNKSMIKJC-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative . Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .


Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The compound could be synthesized from the molecular hybridization of N-benzyl benzo[d]thiazole-2-carboxamides and alicyclic piperazines .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been analyzed using various techniques . The structure-activity relationships of the new benzothiazole derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others . The compound could be synthesized from the molecular hybridization of N-benzyl benzo[d]thiazole-2-carboxamides and alicyclic piperazines .

Scientific Research Applications

Antimicrobial Applications

This compound, related to benzothiazole derivatives, has been investigated for its potential antimicrobial properties. Research shows that similar benzothiazole derivatives exhibit variable and modest activity against strains of bacteria and fungi, indicating a potential for the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Further studies on benzofuran and benzo[d]isothiazole derivatives have demonstrated their effectiveness in inhibiting Mycobacterium tuberculosis, highlighting the role of the benzothiazole moiety in the design of anti-tubercular agents (Reddy et al., 2014).

Potential Antipsychotic Agents

Derivatives of this compound have been synthesized and evaluated for their potential as antipsychotic agents. Such studies have revealed that certain analogues possess potent in vivo activities comparable to known antipsychotics, with specific focus on their binding to dopamine and serotonin receptors (Norman et al., 1996). This suggests a possible application of such compounds in the treatment of psychiatric disorders.

Anti-mycobacterial Chemotypes

The scaffold of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, closely related to the compound , has been identified as a new anti-mycobacterial chemotype. A series of benzo[d]thiazole-2-carboxamides prepared and tested against Mycobacterium tuberculosis showed promising activity, making them potential candidates for the development of new anti-tubercular drugs (Pancholia et al., 2016).

Molecular Interaction Studies

The compound and its analogues have been part of studies exploring their molecular interactions with biological targets, such as the CB1 cannabinoid receptor. These studies aim to understand the binding dynamics and pharmacophore models for receptor-ligand interactions, providing insights into the design of receptor-specific drugs (Shim et al., 2002).

Mechanism of Action

Target of Action

The primary target of this compound is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s mode of action is similar to that of other non-steroidal anti-inflammatory drugs (NSAIDs), which also inhibit COX enzymes.

Biochemical Pathways

By inhibiting COX enzymes, the compound affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes, including inflammation, pain perception, and fever generation. By blocking this pathway, the compound can alleviate symptoms associated with these processes.

Result of Action

The compound’s action results in a reduction of inflammation. It achieves this by inhibiting the production of prostaglandins, which are key mediators of the inflammatory response . This can lead to a decrease in symptoms associated with inflammation, such as pain and swelling.

properties

IUPAC Name

N-[2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethyl]-5-bromothiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4OS2.ClH/c19-16-6-5-15(25-16)17(24)20-7-8-22-9-11-23(12-10-22)18-21-13-3-1-2-4-14(13)26-18;/h1-6H,7-12H2,(H,20,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRCMEKNKSMIKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(S2)Br)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)-5-bromothiophene-2-carboxamide hydrochloride

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